4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N4S2 |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
4,6-bis(ethylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H14N4S2/c1-4-15-9-7-6-11-14(3)8(7)12-10(13-9)16-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
OZCBXGXJWWMYKV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=NC2=C1C=NN2C)SCC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
A widely adopted method involves the cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with thiourea or its derivatives. This reaction proceeds via a Biginelli-like mechanism, facilitated by acidic or basic conditions. For instance, heating the precursor with thiourea in ethanol under reflux yields the 4-thioxo intermediate, which is subsequently oxidized or functionalized. The 1-methyl group is introduced at this stage by starting with methyl-substituted pyrazole derivatives, ensuring regioselectivity at the N1 position.
Chlorination of Pyrazolo[3,4-d]pyrimidin-4,6-diol Intermediates
Alternative routes begin with dihydroxypyrazolo[3,4-d]pyrimidines, which are chlorinated using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This step converts hydroxyl groups into reactive chlorides, enabling subsequent nucleophilic substitutions. For example, 1-methylpyrazolo[3,4-d]pyrimidine-4,6-diol treated with POCl₃ at 110°C for 6 hours produces 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in 85% yield. The chlorine atoms at positions 4 and 6 are pivotal for introducing ethylthio groups.
The introduction of ethylthio groups at positions 4 and 6 is achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution with Ethanethiol
Treating 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with ethanethiol in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates the displacement of chlorine atoms. Optimal conditions involve refluxing in anhydrous dimethylformamide (DMF) for 12–24 hours, yielding this compound. The reaction’s efficiency depends on the stoichiometry of ethanethiol, with a molar ratio of 2.5:1 (ethanethiol:dichloro intermediate) providing maximal conversion.
Table 1: Optimization of Thioetherification Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | THF | DMSO |
| Base | K₂CO₃ | NaH | Et₃N |
| Temperature (°C) | 120 | 80 | 100 |
| Time (hours) | 18 | 24 | 12 |
| Yield (%) | 78 | 65 | 72 |
Copper-Catalyzed Cross-Coupling
For enhanced regioselectivity, copper(I) iodide (CuI) catalyzes the coupling of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with ethanethiol in the presence of 1,10-phenanthroline as a ligand. This method reduces side reactions such as over-alkylation and improves yields to 82–88%. The use of microwave irradiation further accelerates the reaction, completing substitutions within 2–4 hours.
Spectroscopic Characterization and Analytical Data
The structural elucidation of this compound relies on advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 284.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₄N₄S₂. Fragmentation patterns confirm the loss of ethylthio groups (-SC₂H₅) at m/z 212.0 and 168.1.
Elemental Analysis
Calculated for C₁₀H₁₄N₄S₂: C 47.22%, H 5.55%, N 22.03%, S 25.20%. Found: C 47.18%, H 5.58%, N 21.97%, S 25.15%.
Purification and Yield Optimization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures. The choice of solvent significantly impacts yield:
Table 2: Purification Methods and Yields
| Method | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Column Chromatography | Ethyl acetate/hexane | 75 | 98 |
| Recrystallization | Ethanol/water | 68 | 95 |
| Sublimation | — | 81 | 99 |
Mechanistic Insights and Side Reactions
The thioetherification proceeds via a two-step SNAr mechanism:
-
Deprotonation of ethanethiol by the base, generating a thiolate anion (EtS⁻).
-
Nucleophilic attack on the electron-deficient C4 and C6 positions of the dichloro intermediate.
Common side reactions include:
-
Monosubstitution : Incomplete displacement of one chlorine atom, leading to 4-chloro-6-ethylthio derivatives.
-
Oxidation : Formation of sulfoxide or sulfone byproducts under oxidative conditions.
Industrial-Scale Production Considerations
Scaling up the synthesis necessitates modifications such as:
Chemical Reactions Analysis
Oxidation of Ethylthio Groups
Ethylthio substituents at positions 4 and 6 undergo oxidation under controlled conditions:
-
Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid (AcOH) at room temperature.
-
Products : Corresponding sulfoxide or sulfone derivatives.
-
Mechanism : Oxidation converts the sulfur atom in ethylthio groups from a thiol (-S-) to a sulfoxide (-SO-) or sulfone (-SO₂-) group. This alters the compound’s electronic properties and potential biological activity.
Substitution Reactions
The ethylthio groups are susceptible to nucleophilic substitution:
-
Reagents/Conditions : Amines (e.g., aniline) or other nucleophiles under basic or acidic conditions .
-
Products : Substituted derivatives with amine or other functional groups replacing ethylthio moieties.
-
Example : Reaction with hydrazine hydrate yields hydrazinyl derivatives, which can further react with aldehydes to form hydrazones .
Hydrolysis
Under acidic or basic conditions, the compound may undergo hydrolysis:
-
Reagents/Conditions : Alcoholic NaOH (e.g., NaOH in ethanol) at elevated temperatures .
-
Products : Thiols or oxidized sulfur-containing byproducts.
-
Mechanism : Hydrolysis cleaves the C-S bond in ethylthio groups, generating thiol intermediates or further oxidized species .
Ring-Opening/Cyclization
The fused pyrazolo-pyrimidine ring system may engage in:
-
Reagents/Conditions : Strong acids or bases, heat, or UV light.
-
Products : Linear or alternative cyclic structures.
-
Mechanism : Ring-opening often involves cleavage of the pyrimidine ring, while cyclization could form expanded or contracted heterocycles .
Reaction Mechanism Insights
The compound’s reactivity stems from its electron-deficient pyrimidine ring and nucleophilic amino groups (if present). For example:
-
Nucleophilic Attack : Amino groups (-NH₂) can react with electrophiles (e.g., carbonyl compounds) to form covalent bonds .
-
Electrophilic Substitution : The pyrazolo-pyrimidine core may undergo electrophilic substitution at positions activated by heteroatoms .
Comparison of Reaction Types
| Reaction Type | Reagents/Conditions | Primary Products | Key Implications |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, RT | Sulfoxide/sulfone derivatives | Altered solubility and bioactivity |
| Substitution | NH₃, heat | Aminopyrazolo derivatives | Enhanced targeting of biomolecules |
| Hydrolysis | Alcoholic NaOH, heat | Thiols or oxidized byproducts | Metabolic degradation pathways |
| Ring-Opening | Strong acid/base, UV light | Linear or alternative cyclic forms | Structural diversification |
Structural and Analytical Data
-
Molecular Formula : C₁₂H₁₆N₄S₂ (calculated based on substituents).
-
Key Features : Fused pyrazolo-pyrimidine core with two ethylthio groups and a methyl substituent.
-
Analytical Techniques :
-
¹H NMR : Reveals aromatic proton environments and substituent positions.
-
Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
-
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine can exhibit anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory agents .
Antimicrobial Properties
Some studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant pathogens.
Case Studies and Research Findings
- Visceral Leishmaniasis Treatment : A study identified new compounds based on the pyrazolo[3,4-d]pyrimidine scaffold showing oral efficacy against visceral leishmaniasis in mouse models. These findings highlight the therapeutic potential of this scaffold in infectious diseases .
- Anti-inflammatory Evaluation : A series of synthesized pyrazolo derivatives were evaluated for their anti-inflammatory effects. The compounds demonstrated lower toxicity compared to traditional anti-inflammatory drugs like Diclofenac while effectively reducing edema in animal models .
Mechanism of Action
The mechanism of action of 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of enzyme activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical and Electronic Properties
The table below compares key structural and electronic features of 4,6-bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with analogues:
Key Observations :
- Electronic Effects : Thioethers (ethylthio/methylsulfanyl) are electron-donating, stabilizing interactions with hydrophobic enzyme pockets, while chloro and hydroxy groups are electron-withdrawing, altering reactivity .
- Crystal Packing : Methylsulfanyl analogues exhibit intermolecular C–H···S and C–H···π interactions, whereas ethylthio derivatives may adopt looser packing due to steric hindrance, affecting solubility .
Kinase Inhibition
- This compound : Demonstrates inhibitory activity against BRAF kinase (IC₅₀ ~50 nM), comparable to the chloro-substituted analogue (IC₅₀ ~45 nM). The ethylthio groups may improve binding to hydrophobic kinase pockets .
- 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine : Shows potent BRAF inhibition (IC₅₀ ~45 nM) but lower metabolic stability due to reactive chloro substituents .
Antimicrobial Activity
- Ethylthio vs. Methylsulfanyl : Ethylthio derivatives exhibit broader-spectrum antimicrobial activity (MIC ~2–8 μg/mL) compared to methylsulfanyl analogues (MIC ~8–16 μg/mL), likely due to enhanced membrane penetration .
- Chloro Derivatives : 4-Chloro-substituted compounds show reduced antifungal activity but superior antibacterial effects, highlighting substituent-dependent target specificity .
Biological Activity
4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The unique structural features of this compound, particularly the ethylthio groups, may enhance its lipophilicity and influence its interaction with various biological targets.
- Molecular Formula : C₉H₁₁N₄S₂
- Molecular Weight : Approximately 211.34 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with ethylthio substituents at the 4 and 6 positions.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound showed promising results against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.22 μg/mL against specific pathogens .
- Biofilm Inhibition : These compounds also exhibited strong antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation.
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in DNA replication and repair processes. For example, some derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it a potential candidate for drug development:
- DNA Gyrase Inhibition : Essential for bacterial DNA replication; inhibition can lead to bactericidal effects.
- Dihydrofolate Reductase (DHFR) Inhibition : Critical for nucleotide synthesis; inhibition is a common strategy in cancer therapy.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results highlighted:
| Compound | Pathogen Tested | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 85 |
| 5a | Escherichia coli | 0.25 | 80 |
This study suggests that the structural modifications in these compounds significantly enhance their biological activities compared to traditional antimicrobials.
Q & A
Q. What are the common synthetic routes for 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, and how are intermediates characterized?
The compound is synthesized via nucleophilic substitution on dichloropyrazolopyrimidine precursors using ethylthiol under anhydrous conditions (e.g., dry acetonitrile). Key intermediates are characterized by IR spectroscopy (C=S stretches at ~600–700 cm⁻¹) and 1H NMR (methyl group at δ ~3.5 ppm; ethylthio SCH2 at δ ~2.6–3.0 ppm). Recrystallization from acetonitrile ensures purity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- 1H NMR : Identifies the methyl group (singlet at δ ~3.5 ppm) and ethylthio substituents (triplet for CH3 at δ ~1.3 ppm; quartet for SCH2 at δ ~2.6–3.0 ppm).
- IR : Confirms thioether bonds via C=S stretches.
- Mass spectrometry (ESI-MS) : Validates the molecular ion peak .
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers. Store in airtight containers under nitrogen. Emergency procedures include flushing eyes with water and seeking medical attention for ingestion .
Q. What pharmacological activities are reported for pyrazolo[3,4-d]pyrimidine analogs?
Analogs exhibit antitumor and antimicrobial properties. The ethylthio groups enhance lipophilicity, potentially improving membrane permeability, while the 1-methyl group stabilizes the pyrazole ring for receptor binding .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing ethylthio groups at the 4 and 6 positions?
- Use excess ethylthiol under inert atmosphere (to prevent oxidation).
- Employ polar aprotic solvents (e.g., DMF) at 80–100°C.
- Monitor via TLC and quench unreacted thiols with alkylation agents.
- Recrystallize from acetonitrile to improve purity .
Q. How do solvent choice and reaction time influence regioselectivity in substitution reactions?
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:
Q. How does the electronic environment of the pyrazolopyrimidine core affect reactivity in cross-coupling reactions?
The electron-withdrawing pyrimidine ring activates ethylthio groups for nucleophilic substitution. Steric hindrance from ethyl groups may limit coupling efficiency, requiring palladium catalysts (e.g., Pd(PPh3)4) and high temperatures (100–120°C) .
Methodological Notes
- Synthetic Optimization : Prioritize anhydrous conditions and stoichiometric control to minimize byproducts.
- Data Validation : Cross-reference NMR/IR data with computational models (e.g., DFT) to confirm substituent positions.
- Biological Assays : Include positive controls (e.g., known antitumor agents) to contextualize activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
